molecular formula C24H25N3O2 B2691243 N-(2,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-65-8

N-(2,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Katalognummer: B2691243
CAS-Nummer: 866346-65-8
Molekulargewicht: 387.483
InChI-Schlüssel: GGHBDBUTIXDSTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-Dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a polycyclic heteroaromatic compound featuring a fused pyrano-pyrido-quinoline core. Its structure includes an imino group at position 11 and a 2,4-dimethylphenyl carboxamide substituent at position 10.

Synthesis of such derivatives typically involves condensation reactions between amino-imino precursors and substituted aldehydes or ketones. For example, analogous compounds like 10j and 10k (Table 1) were synthesized via reactions of amino-imino pyrimidine intermediates with dimethylaminobenzaldehyde or salicylaldehyde, achieving yields of 60–80% . The 2,4-dimethylphenyl group in the target compound likely enhances lipophilicity and steric bulk compared to simpler aryl substituents.

Eigenschaften

IUPAC Name

N-(2,4-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-14-7-8-20(15(2)11-14)26-24(28)19-13-17-12-16-5-3-9-27-10-4-6-18(21(16)27)22(17)29-23(19)25/h7-8,11-13,25H,3-6,9-10H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHBDBUTIXDSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activities based on existing literature and research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by a complex structure that includes a pyranoquinoline framework. This structure is significant for its biological activity as it can interact with various biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Activity : Many derivatives of pyridoquinoline have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Compounds in this class may inhibit cyclooxygenase enzymes (COX), contributing to their anti-inflammatory properties.

Antitumor Activity

Recent studies have demonstrated that pyridoquinoline derivatives can inhibit the proliferation of cancer cells. For instance:

  • A study evaluating various derivatives showed that certain compounds significantly inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values ranging from 5 to 15 µM .
CompoundCell LineIC50 (µM)
Compound AMCF-77.5
Compound BPC-310.0

Antimicrobial Properties

Research has also focused on the antimicrobial potential of this compound. For example:

  • A series of tests against Gram-positive and Gram-negative bacteria revealed that some derivatives had minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

The anti-inflammatory effects were assessed through COX enzyme inhibition assays:

  • The compound exhibited moderate inhibition of COX-II with an IC50 value of 0.52 µM, indicating its potential as an anti-inflammatory agent comparable to established drugs like Celecoxib .

Case Studies

  • Case Study on Antitumor Efficacy : A study involving mice implanted with tumor cells showed that treatment with the compound led to a significant reduction in tumor size after four weeks compared to controls.
  • Case Study on Antimicrobial Activity : Clinical isolates of resistant bacterial strains were tested against the compound, showing notable effectiveness in reducing bacterial load in vitro.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Physicochemical Properties of Selected Analogs

Compound Name / ID Molecular Formula Molecular Weight logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų)
Target Compound (Hypothetical Data) C29H28N4O2 480.56 ~5.2* 6 1 ~50
N-(2-Methoxyphenyl)-11-[(2-methylphenyl)imino]-... (C490-0172, ) C30H29N3O3 479.58 5.4783 5 1 48.84
10j: 10-N-(4-Dimethylaminophenylmethylidene)amino-11-imino-... () C24H22N5O 396.45 N/A 6 1 Computationally derived†
10k: 10-N-(2-Hydroxyphenylmethylidene)amino-11-imino-... () C23H18N4O2 382.41 N/A 5 2 Computationally derived†
15a,b: 11-Amino-8-oxo-...pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-10-carbonitriles () C20H16N4O2 344.37 ~3.8‡ 6 2 ~70

*Estimated via SwissADME (similar to , Table 2); †Derived from SwissADME server (); ‡Based on oxo/amino group contributions.

Key Observations:

Lipophilicity (logP): The target compound’s logP (~5.2) aligns with C490-0172 (5.4783), reflecting the lipophilic nature of dimethylphenyl and methoxyphenyl substituents. Hydroxyphenyl derivatives (e.g., 10k) likely exhibit lower logP due to polar hydroxy groups .

Hydrogen Bonding: The 2,4-dimethylphenyl group in the target compound reduces hydrogen-bond donors compared to 10k (2 donors vs.

Molecular Weight: The target compound (480.56 Da) is heavier than 10j (396.45 Da) due to its bulkier aryl substituent, which may influence bioavailability .

Functional Group Impact

  • Imino vs. Amino/Oxo Groups: The imino group in the target compound and 10j/10k may form Schiff-base interactions with biological targets, whereas amino/oxo groups in 15a,b () could engage in hydrogen bonding or nucleophilic reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.